

# How to dissolve and prepare C10-200 for experiments

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## Compound of Interest

Compound Name: C10-200  
Cat. No.: B15574644

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## Application Notes & Protocols: C10-200

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**C10-200** is a novel, ionizable cationic lipid designed for the formulation of lipid nanoparticles (LNPs) that facilitate the effective in vivo delivery of nucleic acid payloads such as messenger RNA (mRNA) and small interfering RNA (siRNA).[1][2] Its unique structure allows for efficient encapsulation of genetic material and subsequent release within the cellular cytoplasm. At a physiological pH, **C10-200** is neutral, but it becomes protonated and positively charged within the acidic environment of an endosome, which is a key mechanism for its function. This document provides detailed protocols for the dissolution, preparation, and experimental application of **C10-200**.

### Physicochemical Properties & Storage

Proper handling and storage of **C10-200** are critical for maintaining its stability and performance. The compound is typically supplied as a solution in ethanol.

Property	Value	Reference
Chemical Name	Varies (Proprietary structures common)	N/A
CAS Number	3082233-50-6	[2]
Molecular Formula	C <sub>60</sub> H <sub>125</sub> N <sub>5</sub> O <sub>5</sub>	[2]
Formula Weight	996.7 g/mol	[2]
Solubility	Soluble in Ethanol (≥10 mg/mL), Sparingly soluble in Chloroform (1-10 mg/mL)	[2]
Appearance	Typically a solution in ethanol	[2]
Storage	Store at -20°C	[2]
Stability	≥ 4 years at -20°C	[2]

## Protocol 1: Preparation of C10-200 Stock Solution

This protocol describes the preparation of a standardized ethanolic stock solution of **C10-200**. Most suppliers provide **C10-200** in an ethanol solution (e.g., 50 mg/mL), which may be used directly or diluted as needed.[2]

### 3.1 Materials

- **C10-200**
- Anhydrous Ethanol (200 proof, molecular biology grade)
- Sterile, RNase-free microcentrifuge tubes or glass vials
- Calibrated micropipettes

### 3.2 Procedure

- Ensure all materials and equipment are sterile and RNase-free to prevent nucleic acid degradation in downstream applications.

- If **C10-200** is provided as a neat oil or solid, accurately weigh the desired amount in a sterile container.
- Add the calculated volume of anhydrous ethanol to achieve the desired stock concentration (e.g., 10-50 mg/mL or a specific molar concentration).
- If using a pre-made solution, perform any necessary dilutions using anhydrous ethanol. For example, to dilute a 50 mg/mL solution to 10 mg/mL, mix 1 part of the stock solution with 4 parts of anhydrous ethanol.
- Vortex thoroughly until the lipid is completely dissolved and the solution is clear.
- Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
- Store the aliquots at -20°C in tightly sealed containers.

## Protocol 2: Formulation of C10-200 Lipid Nanoparticles (LNPs)

LNPs are formulated by the rapid mixing of an organic lipid phase (containing **C10-200**) with an acidic aqueous phase containing the nucleic acid payload. This process triggers the self-assembly of the nanoparticles. Microfluidic mixing is the preferred method for generating monodisperse and reproducible LNPs.

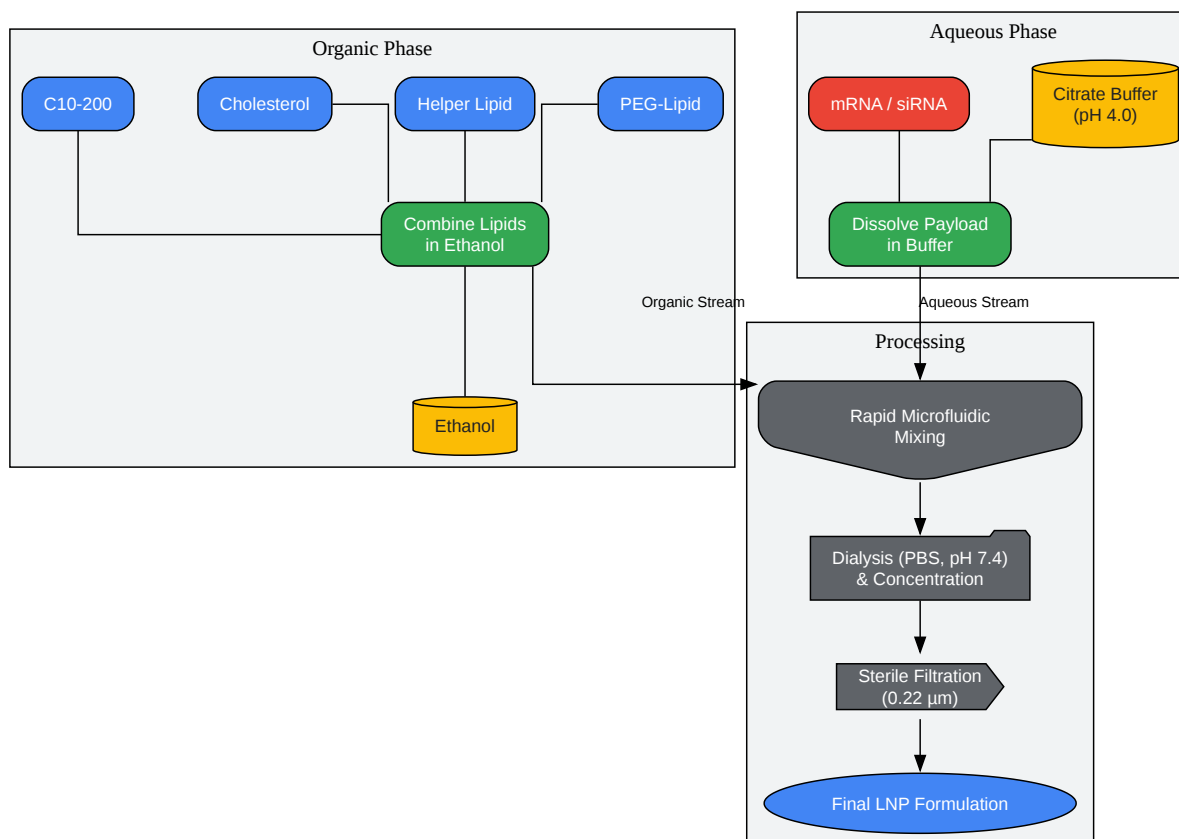
4.1 LNP Composition A typical LNP formulation consists of four main lipid components. The molar ratios must be optimized for the specific nucleic acid cargo and application.

Component	Example Molar Ratio (%)	Purpose
Ionizable Lipid (C10-200)	50%	Binds nucleic acid cargo and facilitates endosomal escape.
Helper Lipid (DOPE or DSPC)	10%	Aids in membrane fusion and structural integrity.[3]
Cholesterol	38.5%	Stabilizes the nanoparticle structure and modulates membrane fluidity.[4]
PEG-Lipid (e.g., DMG-PEG 2000)	1.5%	Provides a hydrophilic shield to reduce opsonization and increase circulation time.

## 4.2 Materials

- **C10-200** stock solution in ethanol
- Helper lipid (e.g., DOPE) stock solution in ethanol
- Cholesterol stock solution in ethanol
- PEG-lipid stock solution in ethanol
- mRNA or siRNA payload
- Acidic Aqueous Buffer (e.g., 50 mM sodium citrate, pH 4.0)
- Neutral Buffer for dialysis (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
- Microfluidic mixing system (e.g., NanoAssemblr) or a vortexer for bulk mixing
- Dialysis cassette (e.g., 10 kDa MWCO)

## 4.3 LNP Formulation Workflow



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Caption: Workflow for **C10-200** lipid nanoparticle (LNP) formulation.

#### 4.4 Procedure

- Prepare Lipid Mixture (Organic Phase): In a sterile tube, combine the stock solutions of **C10-200**, helper lipid, cholesterol, and PEG-lipid in the desired molar ratios. Add anhydrous ethanol to reach the final desired total lipid concentration. Vortex to mix thoroughly.
- Prepare Nucleic Acid Solution (Aqueous Phase): Dissolve the mRNA or siRNA payload in the acidic aqueous buffer (e.g., citrate buffer, pH 4.0).
- Mixing and LNP Formation:
  - Microfluidic Method: Set the total flow rate and flow rate ratio on the microfluidic device (e.g., a 3:1 aqueous to organic phase ratio is common).[5] Load the aqueous and organic solutions into their respective syringes and start the pump. The rapid mixing of the two streams in the microfluidic cartridge will induce LNP self-assembly.
  - Bulk Method: While vigorously vortexing the aqueous solution, add the organic lipid mixture dropwise. This method is less controlled and may result in a more heterogeneous particle size distribution.
- Dialysis: Transfer the resulting LNP solution to a dialysis cassette. Dialyze against a neutral buffer (e.g., PBS, pH 7.4) for at least 18-24 hours, with several buffer changes. This step removes the ethanol and raises the pH, resulting in a stable, neutral-surfaced LNP.
- Concentration and Sterilization: Concentrate the dialyzed LNPs to the desired final concentration using a centrifugal filter unit if necessary. Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
- Characterization: Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency before experimental use.

## Mechanism of LNP-Mediated Cellular Delivery

The formulated **C10-200** LNPs deliver their nucleic acid cargo into the cell cytoplasm through a multi-step process involving endocytosis and endosomal escape.

Caption: Pathway of LNP cellular uptake and payload delivery.

## Experimental Considerations

- **In Vitro Studies:** For cell culture experiments, **C10-200** LNPs can be added directly to the culture medium. The optimal concentration and incubation time should be determined empirically for each cell type and application.
- **In Vivo Studies:** For animal studies, LNPs are typically administered via intravenous injection. Studies have shown that LNPs containing **C10-200** can effectively deliver mRNA to the livers of mice.[2] The dosage should be calculated based on the amount of nucleic acid cargo per body weight (e.g., mg/kg).
- **Safety and Toxicity:** While designed for biocompatibility, it is essential to evaluate the cytotoxicity of any new LNP formulation. Standard assays like MTT or LDH can be used to assess cell viability after treatment.

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